(2S)-3-Ethyl-2-methylhexan-1-amine
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Overview
Description
(2S)-3-Ethyl-2-methylhexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center at the second carbon, making it an optically active molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-2-methylhexan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylhexan-1-amine, with an ethylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-3-Ethyl-2-methylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-3-Ethyl-2-methylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methylhexan-1-amine: Similar structure but lacks the ethyl group at the third carbon.
(2S)-3-Methylhexan-1-amine: Similar structure but lacks the ethyl group at the second carbon.
(2S)-3-Ethylhexan-1-amine: Similar structure but lacks the methyl group at the second carbon.
Uniqueness
(2S)-3-Ethyl-2-methylhexan-1-amine is unique due to the presence of both ethyl and methyl groups at the second and third carbons, respectively. This structural feature imparts distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
(2S)-3-ethyl-2-methylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUSVTXPYJYFB-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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